(Butan-2-yl)[1-(pyridin-4-yl)ethyl]amine
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Overview
Description
(Butan-2-yl)[1-(pyridin-4-yl)ethyl]amine is an organic compound with the molecular formula C11H18N2 It is a derivative of pyridine and butylamine, featuring a pyridine ring substituted with an ethylamine group and a butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[1-(pyridin-4-yl)ethyl]amine typically involves the reaction of pyridine derivatives with butylamine under controlled conditions. One common method is the reductive amination of 4-pyridinecarboxaldehyde with butan-2-amine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[1-(pyridin-4-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Butan-2-yl)[1-(pyridin-4-yl)ethyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. It may serve as a lead compound for the development of drugs targeting specific receptors or enzymes involved in diseases.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and coatings.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[1-(pyridin-4-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in biochemical pathways, resulting in therapeutic effects or biological responses.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-4-yl)ethylamine: A simpler analog lacking the butyl group.
Butan-2-amine: A simpler analog lacking the pyridine ring.
4-(Butan-2-yl)pyridine: A similar compound with the butyl group directly attached to the pyridine ring.
Uniqueness
(Butan-2-yl)[1-(pyridin-4-yl)ethyl]amine is unique due to its combination of a pyridine ring and a butylamine moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to its simpler analogs.
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications. Further studies on its properties and applications could lead to the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C11H18N2 |
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Molecular Weight |
178.27 g/mol |
IUPAC Name |
N-(1-pyridin-4-ylethyl)butan-2-amine |
InChI |
InChI=1S/C11H18N2/c1-4-9(2)13-10(3)11-5-7-12-8-6-11/h5-10,13H,4H2,1-3H3 |
InChI Key |
FATNXGDKONZJEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(C)C1=CC=NC=C1 |
Origin of Product |
United States |
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